Icosa-8,11,14-trien-5-ynoic acid
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Overview
Description
Icosa-8,11,14-trien-5-ynoic acid is a trienoic fatty acid, characterized by the presence of double bonds at positions 8, 11, and 14, and a triple bond at position 5. This compound is a long-chain fatty acid with the molecular formula C20H30O2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Icosa-8,11,14-trien-5-ynoic acid typically involves the elongation and desaturation of precursor fatty acids. One common method is the elongation of γ-linolenic acid (18:3) followed by desaturation to produce arachidonic acid (20:4) . The specific reaction conditions and catalysts used in these processes can vary, but they often involve the use of fatty acid desaturases .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar techniques to those used in laboratory synthesis, such as elongation and desaturation of precursor fatty acids, are employed on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Icosa-8,11,14-trien-5-ynoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized fatty acids.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond.
Substitution: The triple bond at position 5 can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas in the presence of a palladium catalyst. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound include oxidized fatty acids, reduced fatty acids, and substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
Icosa-8,11,14-trien-5-ynoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Icosa-8,11,14-trien-5-ynoic acid involves its interaction with various enzymes and molecular targets. It acts as an inhibitor of enzymes such as 12-lipoxygenase, cyclooxygenase, and 5-lipoxygenase, which are involved in the biosynthesis of prostaglandins and leukotrienes . By inhibiting these enzymes, it can modulate inflammatory responses and other physiological processes.
Comparison with Similar Compounds
Similar Compounds
cis-8,11,14-Eicosatrienoic acid: This compound is similar in structure but lacks the triple bond at position 5.
5,6-Dehydroarachidonic acid:
Uniqueness
Icosa-8,11,14-trien-5-ynoic acid is unique due to the presence of both double bonds and a triple bond in its structure. This combination of unsaturation sites allows it to participate in a variety of chemical reactions and interact with specific enzymes, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C20H30O2 |
---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
icosa-8,11,14-trien-5-ynoic acid |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14,17-19H2,1H3,(H,21,22) |
InChI Key |
GIOQWSLKUVKKAO-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCC=CCC#CCCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC#CCCCC(=O)O |
Synonyms |
eicosa-8,11,14-trien-5-ynoic acid eicosa-cis-8,11,14-trien-5-ynoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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